molecular formula C11H9F2NO2S B8342812 5,7-difluoro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide

5,7-difluoro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide

Cat. No. B8342812
M. Wt: 257.26 g/mol
InChI Key: HKMWIRONWYVSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-difluoro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H9F2NO2S and its molecular weight is 257.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-difluoro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-difluoro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9F2NO2S

Molecular Weight

257.26 g/mol

IUPAC Name

5,7-difluoro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C11H9F2NO2S/c1-14(16-2)11(15)9-4-6-3-7(12)5-8(13)10(6)17-9/h3-5H,1-2H3

InChI Key

HKMWIRONWYVSQZ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC2=CC(=CC(=C2S1)F)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5,7-difluoro-1-benzothiophene-2-carboxylic acid (synthesized by the method of WO2003/055878, 1.95 g, 9.10 mmol), N,O-dimethylhydroxyamine hydrochloride (977 mg, 10.0 mmol), 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride (1.92 g, 10.0 mmol) and N-hydroxybenzotriazole (1.35 g, 10.0 mmol) in dichloromethane (20 mL) was added triethylamine (1.90 mL, 13.7 mmol) at room temperature. The mixture was stirred at room temperature overnight, and then to the reaction solution was added 10% hydrochloric acid solution, and the mixture was extracted with chloroform. The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure to give a crude 5,7-difluoro-N-methoxy-N-methyl-1-benzothiophene-2-carboxamide (2.48 g) as a colorless solid. The resultant was used in the next step without further purification.
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